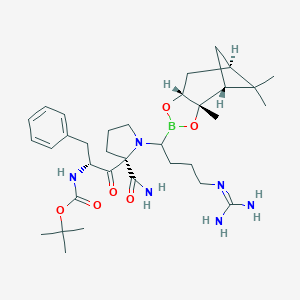

Boc-phe-pro-boroarg-OH

Übersicht

Beschreibung

Boc-phe-pro-boroarg-OH is a synthetic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory effects on thrombin, an enzyme involved in blood coagulation. The structure of this compound includes a boronic acid moiety, which is crucial for its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-phe-pro-boroarg-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis. The key steps include:

- Coupling of Boc-protected phenylalanine (Boc-phe-OH) to the resin.

- Sequential addition of Boc-proline (Boc-pro-OH) and Boc-arginine (Boc-arg-OH) using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

- Introduction of the boronic acid moiety to the arginine residue .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Key Reactions:

-

Peptide Coupling : Boc-(D)Phe-Pro-OH is synthesized via standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) methods, followed by coupling with the boroArg moiety .

-

Boronate Ester Formation : The boroArg residue is introduced through Ni-catalyzed decarboxylative borylation of Fmoc-protected intermediates, yielding α-aminoboronic acids .

-

Deprotection : Boc groups are removed under acidic conditions (e.g., TFA) to generate active inhibitors like H-(D)Phe-Pro-boroArg-OH .

Table 1: Synthetic Intermediates and Yields

| Intermediate | Reaction Step | Yield | Source |

|---|---|---|---|

| Boc-(D)Phe-Pro-OH | SPPS coupling | 85–92% | |

| Boc-(D)Phe-Pro-NH-CH[(CH₂)₃Br] | Boronate ester alkylation | 67% | |

| Boc-(D)Phe-Pro-boroArg-OH | Final deprotection (BSA) | 54% |

Inhibition Mechanism and Kinetic Data

Boc-Phe-Pro-boroArg-OH acts as a slow-binding, competitive inhibitor of thrombin, forming a stable tetrahedral complex with the enzyme’s active site .

Key Findings:

Table 2: Selectivity Profile Against Serine Proteases

| Enzyme | (pM) | Selectivity (vs. Thrombin) |

|---|---|---|

| Thrombin | 3.6 | 1 |

| Factor Xa | 420 | 116x |

| Plasmin | 1,200 | 333x |

| Tissue plasminogen activator | 890 | 247x |

Pharmacological Activity

The compound prolongs clotting times in vitro and in vivo, demonstrating antithrombotic potential:

Experimental Data:

Figure 1: Dose-Dependent Clotting Time Prolongation

| Inhibitor Concentration (µM) | Relative APTT | Relative PT |

|---|---|---|

| 0.1 | 1.2x | 1.1x |

| 0.5 | 2.1x | 1.5x |

| 1.0 | 3.0x | 2.0x |

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Protease Inhibition

Boc-Phe-Pro-BoroArg-OH has been investigated as an inhibitor of several proteases, including thrombin and furin-like proprotein convertases. The boronic acid functionality allows it to mimic the transition state of peptide substrates, leading to enhanced binding affinity.

- Thrombin Inhibition : Studies have shown that peptides containing boroarginine can selectively inhibit thrombin, a key enzyme in the coagulation cascade. The inhibition mechanism involves the formation of a stable complex between the enzyme and the inhibitor, preventing substrate access .

- Furin Inhibition : Furin is another target for this compound, which has been used to elucidate its crystal structure in complex with boroarginine-derived inhibitors. This application highlights its utility in structural biology and drug design .

Drug Development

The compound's properties make it an attractive candidate for drug development, particularly in treating conditions related to dysregulated protease activity, such as obesity and cancer.

- Obesity Treatment : Research indicates that boropeptides can modulate enteropeptidase activity, which is crucial for fat digestion and absorption. By inhibiting this enzyme, this compound could potentially reduce fat absorption and aid in weight management .

- Cancer Therapeutics : Given its ability to inhibit proteases involved in tumor progression, this compound may serve as a lead compound for developing anti-cancer drugs targeting specific proteolytic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptide sequences with precise control over modifications.

Synthetic Strategies

Recent advancements in synthetic methodologies have facilitated the creation of diverse peptide-boronic acid libraries:

- Diversity-Oriented Synthesis : A new strategy enables the straightforward conversion of natural amino acids into their boron analogues, which can be utilized to create libraries of peptide-boronic acids with varying sequences and functionalities .

- On-Resin Transformations : The use of commercially available resins allows for high-throughput synthesis and screening of potential inhibitors .

Inhibition Studies

A series of studies have quantitatively assessed the inhibitory effects of this compound on various proteases:

These results illustrate the compound's potent inhibitory effects across different enzymatic targets.

Structural Analysis

X-ray crystallography has been employed to determine the binding modes of this compound with its targets:

Wirkmechanismus

Boc-phe-pro-boroarg-OH exerts its effects by inhibiting thrombin, a serine protease involved in the conversion of fibrinogen to fibrin during blood coagulation. The boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the formation of blood clots .

Vergleich Mit ähnlichen Verbindungen

- Ac-(D)Phe-Pro-boroArg-OH

- Boc-Phe-Pro-OH

- Boc-Phe-Leu-Phe-Leu-Phe-COOH

Comparison:

Ac-(D)Phe-Pro-boroArg-OH: Similar inhibitory effects on thrombin but differs in the protecting groups and specific amino acid sequence.

Boc-Phe-Pro-OH: Lacks the boronic acid moiety, making it less effective as a thrombin inhibitor.

Boc-Phe-Leu-Phe-Leu-Phe-COOH: Used in angiogenesis research, highlighting its role in inhibiting vascular endothelial growth factor (VEGF) activity .

Boc-phe-pro-boroarg-OH stands out due to its potent thrombin inhibitory activity and the presence of the boronic acid moiety, which is crucial for its mechanism of action.

Biologische Aktivität

Boc-phe-pro-boroarg-OH is a synthetic peptide compound that has gained attention in the field of medicinal chemistry, particularly due to its potent inhibitory effects on thrombin, a key enzyme in the blood coagulation pathway. This article delves into the biological activity of this compound, detailing its mechanisms, applications, and comparative efficacy with similar compounds.

This compound features a boronic acid moiety essential for its biological activity. The compound inhibits thrombin by forming a reversible covalent bond with the serine residue at the active site (Ser195) of the enzyme. This interaction effectively blocks thrombin's ability to convert fibrinogen to fibrin, thereby preventing blood clot formation.

Biological Activity

The primary biological activity of this compound is its role as a thrombin inhibitor . Thrombin is a serine protease involved in various physiological processes, including coagulation, inflammation, and wound healing. Inhibition of thrombin can have significant therapeutic implications, particularly in treating thrombotic disorders.

Inhibition Studies

Research has demonstrated that this compound exhibits strong inhibitory activity against thrombin. In comparative studies, it has been shown to have a higher affinity for thrombin than several other peptide inhibitors, making it a valuable candidate for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Thrombin Inhibition | Boronic Acid Moiety | Notes |

|---|---|---|---|

| This compound | High | Yes | Potent inhibitor with reversible binding |

| Ac-(D)Phe-Pro-boroArg-OH | Moderate | Yes | Similar structure but different protecting groups |

| Boc-Phe-Pro-OH | Low | No | Lacks boronic acid moiety; less effective |

| Boc-Phe-Leu-Phe-Leu-Phe-COOH | Variable | No | Used in angiogenesis research |

This table highlights the distinct advantages of this compound over other compounds, particularly its unique structural features that enhance its inhibitory potency against thrombin.

Applications in Research and Medicine

This compound has diverse applications across multiple fields:

- Medicinal Chemistry : As an anticoagulant agent, it is being explored for potential therapeutic uses in preventing thrombosis and managing conditions like deep vein thrombosis (DVT) and pulmonary embolism.

- Biochemical Research : The compound serves as a tool for studying thrombin's role in various biological processes and can be utilized in activity-based profiling of serine proteases .

- Diagnostic Development : Its specificity for thrombin makes it useful in developing diagnostic assays for coagulation disorders.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- In Vitro Thrombin Inhibition : A study demonstrated that this compound inhibited thrombin activity with an IC50 value significantly lower than that of traditional anticoagulants, indicating its potential as a more effective therapeutic option .

- Activity-Based Profiling : Research utilizing activity-based probes has shown that this compound can selectively inhibit thrombin among other serine proteases, underscoring its specificity and potential utility in clinical settings .

- Structural Insights : Crystallographic studies have provided detailed insights into the binding interactions between this compound and thrombin, revealing how structural modifications can influence binding affinity and specificity .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZJJKRAENLJIA-XOQVERFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53BN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926992 | |

| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130982-44-4 | |

| Record name | t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.